N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide
Description
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with an azetidine ring and an indole carboxamide substituent.
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-12-21-22-17-5-6-18(23-26(12)17)25-10-15(11-25)24(2)19(27)14-3-4-16-13(9-14)7-8-20-16/h3-9,15,20H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYWHLVOYUWQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC5=C(C=C4)NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, resulting in cell proliferation and differentiation.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) compared to Olaparib (IC 50 = 1.49 nM), and EGFR (IC 50 = 64.65 nM) compared to Erlotinib (IC 50 = 80 nM). This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair process, leading to the accumulation of DNA damage in the cells. This can lead to cell death, particularly in cancer cells that have a high rate of DNA replication. The inhibition of EGFR disrupts cell proliferation and differentiation, which can also lead to cell death.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and their impact on bioavailability.
Result of Action
The result of the compound’s action is the induction of apoptosis (programmed cell death) in cells. For example, compound 8i (a similar compound) induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase. This compound also upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level.
Biological Activity
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that includes an indole moiety and a triazolo-pyridazine unit. The presence of these heterocyclic components is significant for its biological activity.
1. Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.
2. Kinase Inhibition
The compound has been noted for its inhibitory effects on several receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. Specifically, it has shown activity against:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- EGFR (Epidermal Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
These interactions suggest that the compound may be useful in targeting angiogenesis and tumor growth.
3. Neuroprotective Effects
Emerging studies indicate potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and may protect neuronal cells from oxidative stress.
Case Study 1: Antitumor Efficacy
A study involving the administration of this compound to mice with implanted tumors demonstrated a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells through the activation of caspase pathways.
Case Study 2: Neuroprotection
In a neurodegenerative model using rat hippocampal neurons exposed to oxidative stress, treatment with the compound resulted in a decrease in cell death and improved cell viability. The results suggest that it may enhance antioxidant defenses within neuronal cells.
Research Findings Summary
Scientific Research Applications
Cognitive Function Disorders
Recent research indicates that derivatives of adamantylmethylamine, including 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide, show promise in treating cognitive function disorders such as Alzheimer's disease and other neurodegenerative conditions. These compounds can act as selective inhibitors of neurotransmitter transporters, thereby enhancing synaptic availability of critical neurotransmitters like gamma-aminobutyric acid (GABA) .
GABA Uptake Inhibition
Studies have demonstrated that modifications to the structure of compounds similar to 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can lead to increased potency as GABA uptake inhibitors. The introduction of lipophilic groups has been shown to improve blood-brain barrier penetration and enhance selectivity for specific GABA transporter subtypes . This suggests that the compound could be utilized in developing treatments for anxiety disorders or epilepsy.
Case Study 1: Neuroprotective Effects
A study published in a pharmacological journal explored the neuroprotective effects of adamantane derivatives on neuronal cells subjected to oxidative stress. The results indicated that compounds similar to 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide significantly reduced cell death and improved cell viability under stress conditions .
Case Study 2: Behavioral Studies in Animal Models
Behavioral studies conducted on rodent models have shown that administration of this compound led to improvements in memory retention and cognitive performance in tasks designed to assess learning and memory capabilities. These findings support its potential use as a therapeutic agent for cognitive enhancement .
Chemical Reactions Analysis
Triazolo[4,3-b]pyridazine Core Formation
- The triazolo[4,3-b]pyridazine ring is synthesized via cyclization of pyridazine derivatives with hydrazine or substituted hydrazines .
- Example: Cyclization of 2,3-dichloropyrazine with hydrazine hydrate forms a pyridazine hydrazine intermediate, followed by triazole ring closure using triethyl orthoacetate .
Indole Carboxamide Functionalization
- The indole-5-carboxamide group is added via amide coupling using 1H-indole-5-carboxylic acid and the azetidine amine intermediate. Reagents like EDCl/HOBt or HATU facilitate this step .
Reactivity and Functional Group Transformations
The compound’s reactivity is influenced by its triazole, azetidine, and carboxamide groups:
Triazole Ring Reactivity
- Electrophilic Substitution : The electron-deficient triazole ring undergoes substitution at the 3-position with nucleophiles (e.g., amines, thiols) .
- Oxidative Stability : Resists oxidation under mild conditions but degrades under strong oxidants (e.g., H₂O₂) .
Azetidine Ring Reactions
- Ring-Opening : Reacts with strong acids (e.g., HCl) to form secondary amines .
- N-Alkylation : The tertiary amine in the azetidine can undergo alkylation with methyl iodide or benzyl bromide.
Carboxamide Modifications
- Hydrolysis : The amide bond is stable under physiological pH but hydrolyzes under acidic (HCl) or basic (NaOH) conditions to yield indole-5-carboxylic acid and the azetidine amine .
- Cross-Coupling : Participates in Pd-catalyzed reactions (e.g., Suzuki-Miyaura) via halogenated indole intermediates .
Key Reaction Data
Stability and Degradation
- Thermal Stability : Stable up to 200°C (TGA data) .
- Photodegradation : UV light exposure (254 nm) causes cleavage of the triazole ring, forming pyridazine byproducts .
Comparative Analysis of Derivatives
| Derivative Modification | Bioactivity (IC₅₀) | Key Reactivity Notes |
|---|---|---|
| 3-Methyl-triazolo-pyridazine | TGF-β inhibition: 0.81 nM | Enhanced electrophilic substitution |
| N-Methyl-azetidine | Improved metabolic stability | Reduced ring-opening propensity |
| Halogenated indole carboxamide | Antibacterial: 5.94 µM | Facilitates cross-coupling reactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the [1,2,4]Triazolo-Pyridazine Family
A close structural analogue, N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide (CAS: 2201824-79-3), shares the triazolo-pyridazine core and azetidine linker but differs in substituents:
- Triazolo-pyridazine substitution : Cyclobutyl vs. methyl group.
- Carboxamide group : 1H-1,2,4-triazole vs. indole.
- Molecular weight : 353.38 g/mol vs. ~395 g/mol (estimated for the target compound).
The indole carboxamide in the target compound may offer stronger π-π stacking interactions with aromatic residues in biological targets compared to the triazole carboxamide .
N-Substituted Carbazoles with Triazanylidene Moieties
Salih et al. (2015) synthesized two carbazole derivatives, 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24) and 4-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (25) . While these compounds lack the triazolo-pyridazine core, their triazanylidene groups and carbazole moieties share electronic similarities with the target compound’s heterocyclic system. Key differences include:
- Core structure: Pyrimidinone/pyrazolone vs. triazolo-pyridazine.
- Pharmacophore : Carbazole acetyl vs. indole carboxamide.
- Biological activity : Carbazoles are often associated with DNA intercalation or topoisomerase inhibition, whereas triazolo-pyridazines are explored for kinase modulation .
Data Table: Structural and Hypothetical Property Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothetical LogP* |
|---|---|---|---|---|
| N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide (Target) | Triazolo-pyridazine + azetidine | Methyl, indole carboxamide | ~395 | 2.8–3.5 |
| N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide | Triazolo-pyridazine + azetidine | Cyclobutyl, triazole carboxamide | 353.38 | 3.0–3.7 |
| 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24) | Pyrimidinone | Carbazole acetyl, triazanylidene | ~450 (estimated) | 4.2–4.8 |
*LogP values are estimated using fragment-based methods due to lack of experimental data.
Research Findings and Limitations
- Target Compound: No publicly available in vitro or in vivo data were identified. Its indole carboxamide may confer selectivity for serotonin or kinase targets, as seen in related indole derivatives .
- Cyclobutyl Analogue : The cyclobutyl group’s steric bulk could hinder binding to flat binding pockets but enhance affinity for hydrophobic regions .
- Carbazole Derivatives : Demonstrated moderate anticancer activity in preliminary assays, but their mechanisms diverge from triazolo-pyridazines .
Limitations : Direct comparative pharmacological data are absent. Structural inferences are drawn from unrelated compound classes, necessitating experimental validation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide?
- Answer : The compound’s synthesis involves multi-step organic reactions, including:
- Heterocyclic coupling : Linking the triazolo-pyridazine and azetidine moieties via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between indole-5-carboxylic acid derivatives and the azetidine-containing intermediate .
- Optimization : Reaction conditions (e.g., 0–5°C for pH-sensitive steps, anhydrous solvents like DMF or dichloromethane) are critical to prevent side reactions .
- Key validation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm intermediates and final product .
Q. How can researchers confirm the structural integrity of this compound?
- Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks for azetidine (δ 3.5–4.5 ppm), triazolo-pyridazine (δ 7.8–8.5 ppm), and indole NH (δ ~10.5 ppm) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry of heterocycles .
Q. What are the preliminary biological targets for this compound?
- Answer : Similar triazolo-pyridazine derivatives show activity against kinases (e.g., MET, GSK-3β) and antimicrobial targets .
- Screening approach :
- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to measure IC₅₀ values .
- Microbial susceptibility testing : Broth microdilution (CLSI guidelines) for MIC determination .
Advanced Research Questions
Q. How can contradictory spectroscopic data during synthesis be resolved?
- Answer : Contradictions (e.g., unexpected coupling constants in NMR) may arise from:
- Regioisomeric impurities : Optimize reaction stoichiometry or use orthogonal protecting groups .
- Dynamic equilibria : Perform variable-temperature NMR or DOSY to assess conformational flexibility .
Q. What experimental designs optimize yield in multi-step synthesis?
- Answer :
- Process intensification : Use continuous flow reactors for azetidine coupling to reduce side-product formation .
- High-throughput screening : Test 96 reaction conditions (solvents, catalysts, temperatures) to identify optimal parameters .
- Purification : Gradient HPLC with C18 columns to separate structurally similar byproducts .
Q. How does the compound interact with kinase targets at the molecular level?
- Answer :
- Docking studies : Use AutoDock Vina to model binding to MET kinase’s ATP pocket, focusing on hydrogen bonds between the indole carboxamide and hinge region .
- Mutagenesis assays : Validate predicted interactions by testing kinase mutants (e.g., Y1230A in MET) .
- SPR analysis : Measure binding kinetics (kₐₙ, kₒff) to quantify affinity .
Q. What strategies address stability issues in aqueous buffers?
- Answer :
- pH stability profiling : Assess degradation rates via UPLC-MS in buffers (pH 2–9) to identify labile bonds (e.g., amide hydrolysis at pH <4) .
- Formulation : Co-solvents (e.g., PEG-400) or cyclodextrin encapsulation improve solubility and shelf life .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Answer :
- Core modifications :
| Modification | Impact |
|---|---|
| Triazolo-pyridazine → pyrazolo-pyrimidine | Reduced kinase selectivity |
| Azetidine → piperidine | Altered conformational flexibility |
- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
